Boc-NH-PEG6-CH2CH2COOH (CAS: 882847-13-4) is a monodisperse, heterobifunctional polyethylene glycol linker featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive terminal carboxylic acid. As a critical raw material in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), it provides an exact 6-unit PEG spacer that enhances aqueous solubility and shields hydrophobic warheads . Unlike polydisperse mixtures, this discrete PEG6 linker ensures a single molecular weight profile, which is essential for reproducible pharmacokinetics and stringent Chemistry, Manufacturing, and Controls (CMC) compliance in therapeutic development .
Substituting Boc-NH-PEG6-CH2CH2COOH with generic alkyl linkers or different PEG lengths fundamentally alters the thermodynamic stability of the target-ligase ternary complex and overall formulation behavior . Alkyl chains of similar length lack the enthalpy-driven hydration provided by the ether oxygens, leading to poor aqueous solubility and increased micelle-like aggregation . Conversely, substituting with shorter (PEG2-PEG4) or longer (PEG8+) linkers disrupts the precise spatial geometry required for productive ubiquitination; PEG4 often induces steric strain at the protein-protein interface, while longer PEGs incur severe entropic penalties during binding . Furthermore, using polydisperse PEG mixtures instead of monodisperse PEG6 introduces batch-to-batch heterogeneity, complicating LC-MS analytical validation and regulatory Chemistry, Manufacturing, and Controls (CMC) compliance .
The 6-unit PEG spacer provides an optimal contour length that comfortably bridges the distance between E3 ligase and target protein binding pockets, which often lie more than 3 nm apart in the ternary complex . Compared to shorter linkers like PEG4, which frequently induce steric strain and premature dissociation prior to ubiquitin transfer, PEG6 acts as an entropic spring that accommodates domain motions without tearing the overall structure, maximizing degradation efficiency (DC50) .
| Evidence Dimension | Ternary complex spatial accommodation |
| Target Compound Data | PEG6 (Comfortably bridges >3 nm inter-pocket distances without introducing torsional strain) |
| Comparator Or Baseline | PEG4 (Too short, induces steric strain and sub-maximal ubiquitination) |
| Quantified Difference | PEG6 provides sufficient contour length to prevent the non-productive encounter complexes frequently seen with PEG4 |
| Conditions | Crystallographic and cellular degradation assays of PROTAC ternary complexes |
Selecting the exact PEG6 length prevents the steric clashes and sub-maximal degradation commonly observed when using shorter, mismatched linkers in PROTAC design.
PEG linkers achieve superior water solubility compared to alkyl chains via the multiple presentation of ether oxygens, which form a robust hydration shell . While alkyl linkers rely on enthalpy-driven micelle-like dispersion and often require complex formulation with cyclodextrins, Boc-NH-PEG6-CH2CH2COOH is highly soluble in aqueous media (freely soluble, ~150 g/L), preventing the aggregation of hydrophobic warheads during conjugation and in physiological environments .
| Evidence Dimension | Aqueous solubility and aggregation propensity |
| Target Compound Data | PEG6 (Freely soluble, ~150 g/L in water, prevents aggregation) |
| Comparator Or Baseline | Matched-length alkyl linkers (Hydrophobic, prone to micelle-like dispersion) |
| Quantified Difference | PEG6 provides orders of magnitude higher aqueous solubility without requiring specialized cyclodextrin carriers |
| Conditions | Aqueous formulation and physiological environments |
High aqueous solubility simplifies the formulation process and reduces the risk of costly aggregation-related failures during ADC or PROTAC manufacturing.
The Boc-protected amine in Boc-NH-PEG6-CH2CH2COOH provides crucial synthetic orthogonality compared to Fmoc-protected alternatives . Boc is acid-labile (cleaved by TFA or HCl) and stable under basic conditions, allowing the terminal carboxylic acid to be activated (e.g., via HATU/DIPEA or NHS esterification) and coupled to primary amines in solution-phase synthesis without premature deprotection of the linker's amine terminus .
| Evidence Dimension | Deprotection conditions and basic stability |
| Target Compound Data | Boc-NH-PEG6 (Stable to basic coupling conditions, cleaved by acid) |
| Comparator Or Baseline | Fmoc-NH-PEG6 (Base-labile, cleaved by piperidine) |
| Quantified Difference | Boc allows 100% retention of amine protection during standard base-catalyzed carboxylic acid activation |
| Conditions | Solution-phase peptide coupling and bioconjugation |
Boc protection enables streamlined, high-yield solution-phase synthesis of complex PROTACs and ADCs without unwanted side reactions.
Unlike traditional polydisperse PEG mixtures that produce complex polydispersity envelopes in mass spectrometry, Boc-NH-PEG6-CH2CH2COOH is synthesized as a monodisperse, single-molecular-weight compound (exact mass 439.24 Da) . This discrete profile yields a single LC-MS peak, which is critical for exact mass quantification, pharmacokinetic (PK) analysis, and meeting the stringent regulatory Chemistry, Manufacturing, and Controls (CMC) requirements for modern therapeutics .
| Evidence Dimension | Chromatographic profile and molecular weight distribution |
| Target Compound Data | Monodisperse PEG6 (Single LC-MS peak, >95% purity) |
| Comparator Or Baseline | Polydisperse PEG mixtures (Multiple molecular weight peaks) |
| Quantified Difference | Elimination of polydispersity envelopes, enabling exact mass quantification |
| Conditions | LC-MS analytical validation and PK quantification |
Procuring monodisperse PEG linkers is mandatory for avoiding regulatory delays and ensuring reproducible batch-to-batch analytical validation.
Because PEG6 provides the optimal spatial reach required to span the distance between the E3 ligase and target protein without introducing severe entropic penalties, Boc-NH-PEG6-CH2CH2COOH is the premier choice for synthesizing highly active PROTACs targeting sterically demanding proteins .
The high aqueous solubility of the PEG6 backbone makes this linker ideal for conjugating highly hydrophobic cytotoxic payloads to monoclonal antibodies, preventing micelle-like aggregation and improving the overall pharmacokinetic profile of the ADC in aqueous formulations .
The acid-labile Boc protecting group allows process chemists to perform base-catalyzed activation of the terminal carboxylic acid without premature amine deprotection, streamlining the multi-step solution-phase synthesis of complex heterobifunctional molecules .